molecular formula C8H13NO3 B8795323 Methyl 4-formylpiperidine-1-carboxylate

Methyl 4-formylpiperidine-1-carboxylate

Cat. No.: B8795323
M. Wt: 171.19 g/mol
InChI Key: CRPZGXDAOCLHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-formylpiperidine-1-carboxylate is a piperidine derivative featuring a formyl group at the 4-position and a methyl carbamate group at the 1-position. This compound is of interest in medicinal chemistry and organic synthesis due to its dual functional groups, which enable diverse reactivity. However, direct literature on the methyl ester variant is sparse. Available research primarily focuses on structural analogs, such as tert-butyl 4-formylpiperidine-1-carboxylate (CAS 137076-22-3) and benzyl 4-formylpiperidine-1-carboxylate (CAS 138163-08-3), which share the 4-formylpiperidine core but differ in the carbamate protecting group . These analogs serve as critical intermediates in drug discovery, particularly for protease inhibitors and spirocyclic compounds .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 4-formylpiperidine-1-carboxylate

InChI

InChI=1S/C8H13NO3/c1-12-8(11)9-4-2-7(6-10)3-5-9/h6-7H,2-5H2,1H3

InChI Key

CRPZGXDAOCLHPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(CC1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Property Methyl 4-Formylpiperidine-1-Carboxylate* tert-Butyl 4-Formylpiperidine-1-Carboxylate Benzyl 4-Formylpiperidine-1-Carboxylate
Molecular Formula C₈H₁₃NO₃ C₁₁H₁₉NO₃ C₁₃H₁₅NO₃
Molecular Weight 171.19 g/mol 213.27 g/mol 233.26 g/mol
CAS Number Not reported 137076-22-3 138163-08-3
Storage Conditions Not reported -20°C, inert atmosphere, protected from light Typically stored at RT under standard conditions

Key Research Findings

Synthetic Efficiency : tert-Butyl derivatives achieve higher yields (74–83%) in multi-step syntheses compared to benzyl analogs, where yields are less frequently reported .

Reactivity Trends : The tert-butyl group enhances steric protection of the piperidine nitrogen, while benzyl groups offer versatile deprotection pathways .

Biological Performance : Carbamate choice (tert-butyl vs. benzyl) impacts solubility and target engagement, critical for optimizing drug candidates .

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